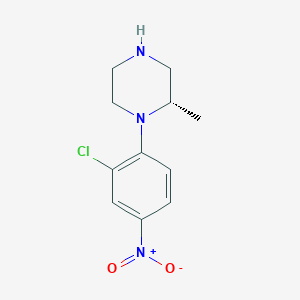![molecular formula C25H46O2Si B15174300 Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane CAS No. 920753-84-0](/img/structure/B15174300.png)
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is an organosilicon compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane moiety, and a long alkyl chain with a methoxy and phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with 12-methoxy-12-phenyldodecanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
tert-butylchlorodimethylsilane+12-methoxy-12-phenyldodecanol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 12-methoxy-12-phenyldodecanoic acid, while reduction of the phenyl group can produce 12-methoxy-12-cyclohexyldodecyl derivatives.
Applications De Recherche Scientifique
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and phenols due to its stability and ease of removal.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane exerts its effects is primarily through its ability to act as a protecting group. The tert-butyl and dimethylsilane moieties provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The long alkyl chain with methoxy and phenyl substituents can interact with various molecular targets, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl[(12-hydroxy-12-phenyldodecyl)oxy]dimethylsilane
- Tert-butyl[(12-methoxy-12-cyclohexyldodecyl)oxy]dimethylsilane
- Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]trimethylsilane
Uniqueness
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both methoxy and phenyl groups on a long alkyl chain, combined with the tert-butyl and dimethylsilane moieties, makes it particularly useful as a versatile intermediate in organic synthesis and material science.
Propriétés
Numéro CAS |
920753-84-0 |
|---|---|
Formule moléculaire |
C25H46O2Si |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
tert-butyl-(12-methoxy-12-phenyldodecoxy)-dimethylsilane |
InChI |
InChI=1S/C25H46O2Si/c1-25(2,3)28(5,6)27-22-18-13-11-9-7-8-10-12-17-21-24(26-4)23-19-15-14-16-20-23/h14-16,19-20,24H,7-13,17-18,21-22H2,1-6H3 |
Clé InChI |
SPOJWUTWYLOBOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)

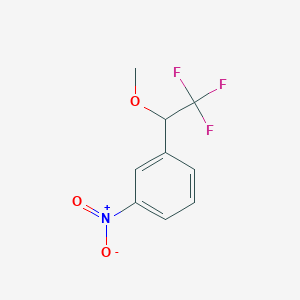
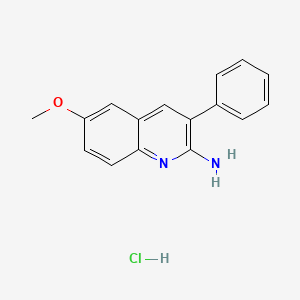

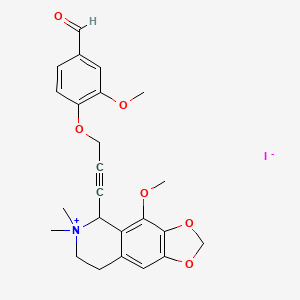
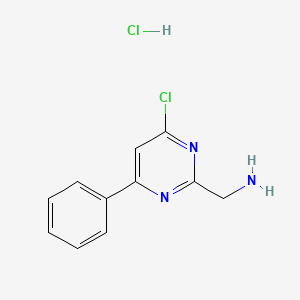
![2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)

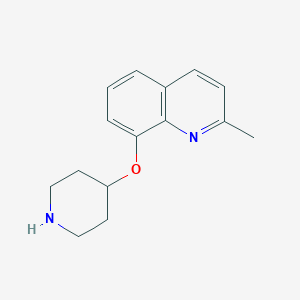
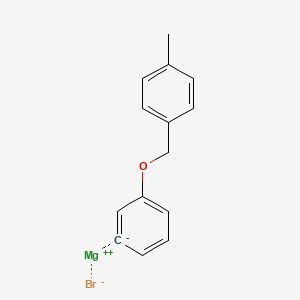
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
